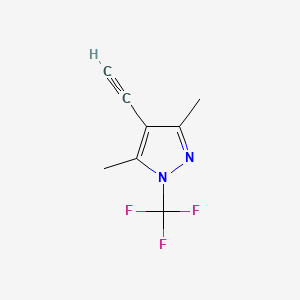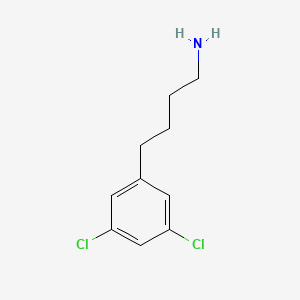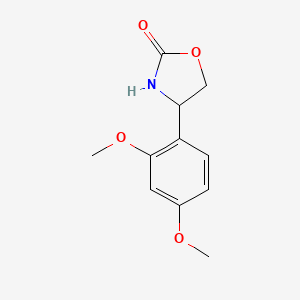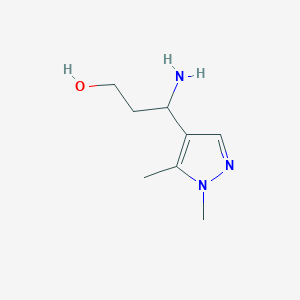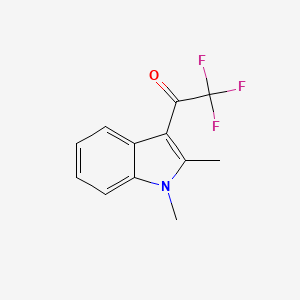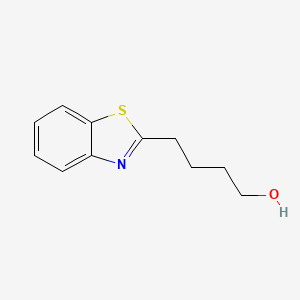
2-Benzothiazolebutanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Benzothiazol-2-yl)butan-1-ol is a chemical compound that features a benzothiazole ring attached to a butanol chain. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
The synthesis of 4-(1,3-Benzothiazol-2-yl)butan-1-ol can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with butanal, followed by cyclization to form the benzothiazole ring . The reaction conditions typically include the use of an acid catalyst and heating. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
4-(1,3-Benzothiazol-2-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(1,3-Benzothiazol-2-yl)butan-1-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(1,3-Benzothiazol-2-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives are known to inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial growth and replication . The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
4-(1,3-Benzothiazol-2-yl)butan-1-ol can be compared with other benzothiazole derivatives, such as:
2-(1,3-Benzothiazol-2-yl)ethanol: Similar structure but with a shorter ethanol chain.
4-(1,3-Benzothiazol-2-yl)butanoic acid: Contains a carboxylic acid group instead of a hydroxyl group.
2-(1,3-Benzothiazol-2-yl)acetonitrile: Features a nitrile group attached to the benzothiazole ring.
The uniqueness of 4-(1,3-Benzothiazol-2-yl)butan-1-ol lies in its specific combination of the benzothiazole ring and the butanol chain, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
58046-80-3 |
|---|---|
Formule moléculaire |
C11H13NOS |
Poids moléculaire |
207.29 g/mol |
Nom IUPAC |
4-(1,3-benzothiazol-2-yl)butan-1-ol |
InChI |
InChI=1S/C11H13NOS/c13-8-4-3-7-11-12-9-5-1-2-6-10(9)14-11/h1-2,5-6,13H,3-4,7-8H2 |
Clé InChI |
ZHJDQVQHQAUUKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-amino-1-(naphthalen-2-yl)ethyl]-5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxamide hydrochloride](/img/structure/B13608948.png)


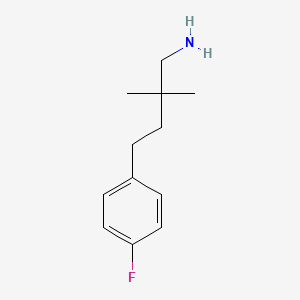
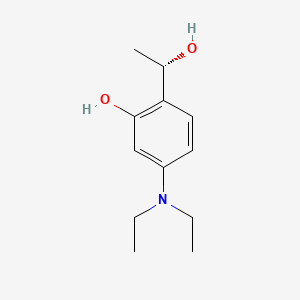
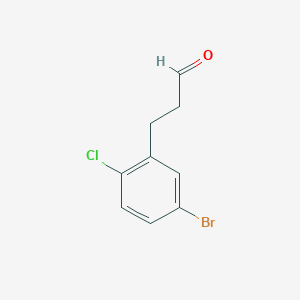

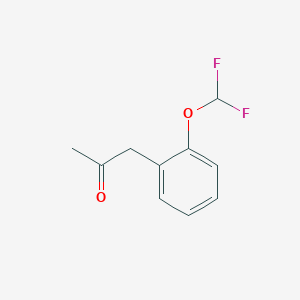
![2-Amino-2-[4-(diethylamino)phenyl]ethan-1-ol](/img/structure/B13608991.png)
